molecular formula C8H10ClN B14022159 (R)-bicyclo[4.2.0]octa-1(6),2,4-trien-7-amine hydrochloride

(R)-bicyclo[4.2.0]octa-1(6),2,4-trien-7-amine hydrochloride

Cat. No.: B14022159
M. Wt: 155.62 g/mol
InChI Key: DMXZQYQZYGGJTC-DDWIOCJRSA-N
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Description

(R)-Bicyclo[4.2.0]octa-1(6),2,4-trien-7-amine hydrochloride (CAS: 2299-00-5) is a bicyclic organic compound featuring a fused bicyclo[4.2.0]octatriene core with an amine group at the 7-position and a hydrochloride salt. Its molecular formula is C₈H₉N·HCl, and its structure includes a rigid bicyclic framework that confers unique stereochemical and electronic properties . The compound’s InChI key (DMXZQYQZYGGJTC-UHFFFAOYSA-N) and SMILES (Cl.NC1C2C=CC=CC=2C=C1) highlight its stereospecific (R)-configuration and chloride counterion .

Properties

Molecular Formula

C8H10ClN

Molecular Weight

155.62 g/mol

IUPAC Name

(7R)-bicyclo[4.2.0]octa-1,3,5-trien-7-amine;hydrochloride

InChI

InChI=1S/C8H9N.ClH/c9-8-5-6-3-1-2-4-7(6)8;/h1-4,8H,5,9H2;1H/t8-;/m1./s1

InChI Key

DMXZQYQZYGGJTC-DDWIOCJRSA-N

Isomeric SMILES

C1[C@H](C2=CC=CC=C21)N.Cl

Canonical SMILES

C1C(C2=CC=CC=C21)N.Cl

Origin of Product

United States

Preparation Methods

Reduction of 3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile

A prominent method involves reducing the nitrile precursor, 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile, to the corresponding amine, followed by conversion to the hydrochloride salt. This method is documented in patent literature and chemical supplier data.

Procedure Highlights:

  • Starting Material: 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile.
  • Reducing Agent: Borane complexed with tetrahydrofuran (THF).
  • Reaction Conditions: Dropwise addition of borane-THF solution to the nitrile solution in THF at ambient temperature, stirring for 12 hours.
  • Workup: Addition of ethanol and stirring for 1 hour, followed by dropwise addition of 3.3 N ethereal hydrochloric acid.
  • Product Isolation: The amine hydrochloride salt is obtained by precipitation.

Yield and Physical Data:

Parameter Data
Yield 90%
Melting Point 205 °C
Reaction Time 12 hours (reduction step)
Solvents Used THF, Ethanol
Reagents Borane-THF complex, HCl

This method provides an efficient and high-yielding route to the amine hydrochloride salt with good stereochemical control.

Catalytic Hydrogenation Approaches

Alternative methods involve catalytic hydrogenation of bicyclic intermediates bearing nitrile or carbamate functionalities to the amine. For example, the synthesis of ivabradine intermediates involves catalytic hydrogenation steps that could be adapted for the preparation of the target amine hydrochloride.

  • Hydrogenation is typically performed under mild pressure with catalysts such as palladium or platinum on carbon.
  • The reaction reduces nitrile or carbamate groups to the corresponding amine.
  • Subsequent acidification with hydrochloric acid affords the hydrochloride salt.

This approach allows for the preparation of the bicyclic amine with retention of stereochemistry and can be scaled industrially.

Mechanistic Considerations

  • The bicyclic structure of the compound stabilizes reaction intermediates during reduction and hydrogenation.
  • Borane reduction proceeds via complexation with the nitrile nitrogen, followed by hydride transfer to form the amine.
  • Catalytic hydrogenation involves adsorption of the nitrile or carbamate on the catalyst surface, followed by stepwise hydrogen addition.
  • The stereochemistry at the 7-position is controlled by the chiral environment of the starting material or chiral auxiliaries.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Notes
Borane Reduction + HCl Salt 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile Borane-THF, Ethanol, 3.3 N HCl Ambient temperature, 12 h stirring 90 High yield, straightforward procedure
Catalytic Hydrogenation Nitrile or carbamate bicyclic intermediates Pd/C or Pt/C, H2 gas, HCl Mild pressure, room temp to mild heating Variable Industrially scalable, stereoselective

Chemical Reactions Analysis

Reduction Reactions

The amine group and unsaturated bicyclic system enable selective reductions:

  • Catalytic Hydrogenation :
    Using Pd/C under H₂ in tetrahydrofuran (20°C, 16 hours) reduces nitriles or unsaturated bonds in related bicyclo compounds, achieving yields up to 91% . For the target compound, similar conditions may reduce strained alkene bonds while preserving stereochemistry.

Reagent/CatalystConditionsMajor ProductYield
Pd/C, H₂THF, 20°C, 16hPartially saturated bicyclo derivatives~90%

Substitution Reactions

The amine group undergoes nucleophilic substitution:

  • Alkylation/Acylation :
    Reacts with alkyl halides or acyl chlorides under basic conditions to form secondary amines or amides. Steric hindrance from the bicyclic structure slows reactivity compared to linear amines.

ReagentConditionsProduct
CH₃I, K₂CO₃DMF, 60°CN-Methylated derivative
AcCl, Et₃NCH₂Cl₂, 0°CAcetylated amide

Cycloaddition Reactions

The bicyclo[4.2.0] framework participates in [2+2] cycloadditions:

  • With Allenic Ketones :
    Under Bi(OTf)₃ catalysis, strained alkenes in the bicyclo system react with allenes to form fused bicyclo[4.2.0]octanes . Stereochemical control is critical for product configuration.

SubstrateCatalystProduct Type
Allenic ketonesBi(OTf)₃Functionalized bicyclo[4.2.0]octanes

Oxidation Reactions

Controlled oxidation modifies the amine or alkene groups:

  • Amine Oxidation :
    H₂O₂ or KMnO₄ converts the primary amine to nitro or hydroxylamine derivatives, though over-oxidation risks exist.

  • Alkene Epoxidation :
    m-CPBA selectively epoxidizes the triene system, forming epoxide rings .

Oxidizing AgentTarget SiteProduct
KMnO₄AmineNitroso intermediate
m-CPBAAlkeneEpoxidized bicyclo derivative

Thermochemical Behavior

The bicyclo[4.2.0]octatriene core exhibits unique stability:

  • Valence Tautomerism :
    ΔH° for bicyclo[4.2.0]octatriene → cyclooctatetraene is +23 ± 3 kJ/mol, indicating kinetic stability under standard conditions .

Stereochemical Considerations

The (R) -configuration at C7 influences reactivity:

  • Enantioselective alkylation retains stereochemistry due to restricted rotation in the bicyclic system.

  • Catalytic asymmetric hydrogenation of precursors (e.g., enynes) using Rh(I) complexes ensures high enantiomeric excess in synthesis .

Table 2: Thermodynamic Data for Related Compounds

CompoundReactionΔH° (kJ/mol)
Bicyclo[4.2.0]octatrieneValence tautomerization+23 ± 3

Scientific Research Applications

®-bicyclo[4.2.0]octa-1(6),2,4-trien-7-amine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex bicyclic structures.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the synthesis of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of ®-bicyclo[4.2.0]octa-1(6),2,4-trien-7-amine hydrochloride involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The bicyclic core provides structural rigidity, which can enhance binding affinity and selectivity for certain targets. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs with Functional Group Variations

Several benzocyclobutene derivatives share the bicyclo[4.2.0]octatriene core but differ in substituents at the 7-position (Table 1):

Compound Name CAS Number Substituent at 7-Position Key Properties/Applications Reference
(R)-Target Compound (Hydrochloride) 2299-00-5 -NH₂·HCl Stereospecific salt form
Bicyclo[4.2.0]octa-1,3,5-trien-7-ol 35447-99-5 -OH Precursor for polymer synthesis
7-Bromobicyclo[4.2.0]octa-1,3,5-triene 21120-91-2 -Br Halogenated intermediate
Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylic acid 875-94-5 -COOH Potential for bioactivity modulation

Key Observations :

  • Carboxylic Acid Derivative (BCB008) : The -COOH group enhances polarity, likely improving solubility in aqueous media compared to the hydrochloride salt .

Stereoisomers: (S)-Enantiomer vs. (R)-Form

The (S)-enantiomer of the amine (CAS: 61341-85-3) shares the same molecular formula (C₈H₉N) but exhibits opposite stereochemistry. Differences include:

  • Biological Activity : Enantiomers often display divergent pharmacological profiles. For example, the (R)-form’s hydrochloride salt may interact differently with chiral biological targets compared to the (S)-enantiomer .
  • Synthesis Challenges : Separation of enantiomers requires specialized techniques (e.g., chiral chromatography), impacting cost and scalability .

Salt vs. Free Base Forms

The free base bicyclo[4.2.0]octa-1,3,5-trien-7-amine (CAS: 61599-85-7) lacks the hydrochloride counterion. Key distinctions:

  • Solubility : The hydrochloride salt likely has higher aqueous solubility, critical for drug formulation.

Heteroatom-Substituted Analogs

Compounds with heteroatoms in the bicyclic framework exhibit distinct properties:

  • 5-Thia-1-azabicyclo[4.2.0]oct-2-ene Derivatives : Found in cephalosporin antibiotics (e.g., ), these contain sulfur and nitrogen, enabling β-lactamase resistance and antibacterial activity .

Complex Derivatives with Additional Substituents

(7S)-3,4-Dimethoxy-N-methylbicyclo[4.2.0]octa-1,3,5-triene-7-methanamine hydrochloride (CAS: N/A) features methoxy and methylamine groups:

  • Enhanced Pharmacokinetics : Methoxy groups improve metabolic stability, while the methylamine moiety may enhance receptor binding .
  • Steric Effects : Bulky substituents could hinder interactions with enzymes or receptors compared to the simpler (R)-target compound .

Structural and Crystallographic Insights

  • Crystal Packing : Weak C-H···π and π-π interactions (distance: 3.742 Å) stabilize the crystal lattice of related benzocyclobutene-imidazolium salts, suggesting similar intermolecular forces may influence the (R)-target compound’s solid-state behavior .
  • Disorder in Counterions: PF₆⁻ ions in analogs exhibit positional disorder (occupancy: 0.869 vs. 0.131), a phenomenon that may also apply to the hydrochloride salt’s crystalline form .

Q & A

Basic: How can researchers optimize the stereochemical purity of (R)-bicyclo[4.2.0]octa-1(6),2,4-trien-7-amine hydrochloride during synthesis?

Methodological Answer:
Stereochemical purity can be enhanced using chiral catalysts in cyclization steps. For example, (S)-1-methyl-3,3-diphenyltetrahydro-pyrrolooxazaborole has been employed to induce enantioselectivity in bicyclo[4.2.0] systems, achieving >98% enantiomeric excess (ee) in related compounds . Key steps include:

  • Iodination/cyclization : Optimize reaction time (e.g., 12–24 hrs) and temperature (0–25°C) to minimize racemization.
  • Chiral resolution : Use preparative HPLC with cellulose-based chiral columns (e.g., Chiralpak IC-3) for final purification.
    Validate purity via circular dichroism (CD) spectroscopy and chiral HPLC (retention time comparison with racemic standards).

Basic: What methodologies confirm the bicyclo[4.2.0] framework and amine hydrochloride configuration?

Methodological Answer:
A multi-technique approach is critical:

  • Mass spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ at m/z 175.2 for the free base) and fragmentation patterns matching bicyclo systems .
  • 1H/13C NMR : Assign characteristic signals (e.g., bridgehead protons at δ 3.2–3.8 ppm and aromatic protons in bicyclo systems at δ 6.5–7.1 ppm) .
  • X-ray crystallography : Resolve spatial arrangements (e.g., dihedral angles between bicyclo and aromatic planes: 38.0°–72.7°, as seen in related structures) .

Advanced: How can chiral purity be analyzed beyond conventional HPLC?

Methodological Answer:
Advanced techniques include:

  • Vibrational circular dichroism (VCD) : Compare experimental spectra with density functional theory (DFT)-simulated spectra to confirm absolute configuration .
  • X-ray anomalous scattering : Use synchrotron radiation to resolve heavy-atom derivatives (e.g., brominated analogs) for unambiguous stereochemical assignment .
  • Dynamic NMR : Monitor coalescence temperatures of diastereomers in variable-temperature studies to assess conformational stability .

Advanced: How should stability studies be designed to evaluate degradation pathways under thermal/humidity stress?

Methodological Answer:
Follow ICH Q1A guidelines with modifications for bicyclo systems:

  • Stress conditions : 40°C/75% RH (4 weeks), 60°C (2 weeks), and photolytic exposure (1.2 million lux·hr).
  • Analytical tools :
    • HPLC-MS/MS : Identify degradation products (e.g., m/z shifts indicating deamination or ring-opening).
    • Solid-state NMR : Monitor crystallinity changes affecting hydrochloride salt stability .
  • Kinetic modeling : Use Arrhenius plots to predict shelf-life, accounting for bicyclo ring strain effects on activation energy .

Advanced: How can reaction mechanisms for bicyclo[4.2.0] synthesis be investigated?

Methodological Answer:

  • Isotopic labeling : Introduce 13C at bridgehead positions to track bond formation via 13C NMR .
  • Computational studies : Use DFT (B3LYP/6-311+G**) to model transition states and compare activation energies for competing pathways (e.g., [4+2] vs. [2+2] cyclization) .
  • In situ IR : Monitor intermediates (e.g., nitrile or amide stretches) during cyclization .

Advanced: How can process-related impurities be profiled and characterized?

Methodological Answer:

  • Forced degradation : Expose the compound to oxidative (H2O2), acidic (0.1M HCl), and basic (0.1M NaOH) conditions to generate impurities .
  • LC-TOF-MS : Assign exact masses to impurities (e.g., m/z 519.03 for related substance E in ivabradine analogs) .
  • Spiking studies : Co-inject synthesized impurities (e.g., dimeric byproducts) to confirm retention times and fragmentation patterns .

Advanced: How should conflicting spectral data (e.g., NMR vs. X-ray) be resolved?

Methodological Answer:

  • Cross-validation : Reconcile discrepancies by repeating experiments under standardized conditions (e.g., 500 MHz NMR with deuterated DMSO) .
  • DFT-NMR prediction : Compare experimental 1H/13C shifts with computed values (e.g., using Gaussian09 with PCM solvent models) .
  • Crystallographic refinement : Re-analyze X-ray data with disorder modeling (e.g., for PF6− ion disorder at 86.9:13.1 occupancy) .

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